molecular formula C20H20BrN3O2 B2419655 9-ethoxy-4-(2-ethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1116006-99-5

9-ethoxy-4-(2-ethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2419655
CAS RN: 1116006-99-5
M. Wt: 414.303
InChI Key: XJWRZEPFCCACFV-UHFFFAOYSA-N
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Description

9-ethoxy-4-(2-ethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the class of benzoxazepines. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis Techniques

The practical synthesis of related benzoxazepine derivatives showcases advancements in creating orally active CCR5 antagonists. For instance, a method for synthesizing 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine (8), demonstrates the efficiency of combining esterification, Claisen type reactions, and Suzuki−Miyaura coupling to create complex molecules without chromatographic purification, enhancing practicality in medicinal chemistry applications (Ikemoto et al., 2005).

Antimicrobial Properties

The synthesis and evaluation of new 1,2,4-triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, have shown potential antimicrobial activities. Such research paves the way for utilizing benzoxazepine and related structures in developing antimicrobial agents, highlighting the importance of exploring novel synthetic routes and chemical modifications to enhance biological activity (Bektaş et al., 2007).

Dopaminergic Activity

Investigations into substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines reveal their potential as agonists for central and peripheral dopamine receptors. This research indicates the therapeutic potential of benzoxazepine derivatives in treating disorders associated with dopaminergic system dysfunction, such as Parkinson's disease and schizophrenia (Pfeiffer et al., 1982).

Liquid Crystal Technology

Benzoxazole-based liquid crystals containing ethynyl groups have been synthesized, displaying enantiotropic nematic and smectic mesophases with wide temperature ranges. The introduction of benzoxazole units and ethynyl groups enhances the birefringence of these compounds, suggesting their utility in improving liquid crystal display technology (Liu et al., 2020).

Allelochemical Potential

The synthesis and isolation of compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton from the Gramineae family, such as DIBOA and DIMBOA, exhibit significant allelochemical properties. These properties include phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal activities, underscoring the agricultural significance of benzoxazepine derivatives in pest management and crop protection (Macias et al., 2006).

properties

IUPAC Name

propyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c1-4-9-26-20(25)16-11-22-19-15(7-5-13(3)23-19)18(16)24-14-6-8-17(21)12(2)10-14/h5-8,10-11H,4,9H2,1-3H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWRZEPFCCACFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Br)C)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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